molecular formula C15H20ClFN2O3S B2843492 2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1797793-71-5

2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2843492
CAS RN: 1797793-71-5
M. Wt: 362.84
InChI Key: OCTWFVVXKDEQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H20ClFN2O3S and its molecular weight is 362.84. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research has focused on synthesizing acetamide derivatives bearing heterocyclic cores to evaluate their antibacterial potentials. Studies on compounds like 2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide and its analogs have shown moderate inhibitory activities against a range of Gram-negative and Gram-positive bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017). This research opens avenues for the development of new antibiotics, addressing the global challenge of antibiotic resistance.

Anticancer Activity

The exploration of acetamide derivatives extends into the realm of anticancer research. Compounds synthesized from structures similar to 2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide have been assessed for their cytotoxic activities against various cancer cell lines. Studies have identified certain derivatives as potent inhibitors against specific cancer cell types, suggesting the potential of these compounds in cancer therapy (Ghorab et al., 2015).

Enzyme Inhibition

Another area of research has focused on the enzyme inhibitory activities of acetamide derivatives. These compounds have been evaluated for their ability to inhibit key enzymes involved in disease pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease treatment. The synthesized compounds have shown promising activity, indicating their potential use in the management of neurodegenerative diseases (Khalid et al., 2014).

Synthesis of Novel Chemical Entities

The chemical versatility of acetamide derivatives allows for the synthesis of novel chemical entities with diverse biological activities. Research in this area has led to the development of new compounds with potential therapeutic benefits, including the treatment of infectious diseases, cancer, and neurodegenerative disorders. This underscores the importance of chemical synthesis in the discovery of new drugs and the expansion of the pharmacopeia (Nafeesa et al., 2017).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O3S/c1-23(21,22)19-7-5-11(6-8-19)10-18-15(20)9-12-13(16)3-2-4-14(12)17/h2-4,11H,5-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTWFVVXKDEQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.